N-benzyl-2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetamide
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Overview
Description
N-benzyl-2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetamide is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetamide can undergo several types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form various oxidized derivatives.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a wide range of functional groups .
Scientific Research Applications
N-benzyl-2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-benzyl-2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions . The sulfanyl group may also play a role in modulating the compound’s activity by interacting with thiol-containing proteins .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives such as:
Uniqueness
What sets N-benzyl-2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetamide apart is its unique combination of benzyl and sulfanyl groups attached to the imidazole ring. This specific structure may confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C20H21N3OS |
---|---|
Molecular Weight |
351.5 g/mol |
IUPAC Name |
N-benzyl-2-[(4-benzyl-5-methyl-1H-imidazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H21N3OS/c1-15-18(12-16-8-4-2-5-9-16)23-20(22-15)25-14-19(24)21-13-17-10-6-3-7-11-17/h2-11H,12-14H2,1H3,(H,21,24)(H,22,23) |
InChI Key |
PSMDBQABHHQVAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1)SCC(=O)NCC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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